Cas no 58749-22-7 (Licochalcone a)

Licochalcone a 化学的及び物理的性質
名前と識別子
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- Licochalcone
- LICOCHALCONE-A
- (E)-3-[5-(1,1-DIMETHYL-2-PROPENYL)-4-HYDROXY-2-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- (2E)-3-[5-(1,1-dimethylprop-2-en-1-yl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- Licochalcone A
- (2E)-3-[5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hdyroxyphenyl)-2-propen-1-one
- 2-Propen-1-one,3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-,(E)
- 3-Dimethylallyl-4,4'-dihydroxy-6-me
- 5-(1,1-dimethylallyl)-4,4'-dihydroxy-2-methoxychalcone
- LICOAGROCHACONE A
- Licochalcone-A,Synthetic
- 4′,4-Dihydroxy-3-α,α-dimethylallyl-6-methoxychalcone
- 3-Dimethylallyl-4,4'-dihydroxy-6-methoxychalcone
- C21H22O4
- JTV5467968
- Licochalcone-A, Synthetic
- (E)-3-[5-(1,1-dimethylallyl)-4-hydroxy-2-methoxy-phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 3-(5-(1,1-dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-, (E)-
- (E)-3-[4-hydroxy-2-methoxy-5-(2-meth
- Licochalcone a
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- MDL: MFCD01417903
- インチ: 1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
- InChIKey: KAZSKMJFUPEHHW-DHZHZOJOSA-N
- ほほえんだ: O([H])C1C([H])=C(C(/C(/[H])=C(\[H])/C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=O)=C([H])C=1C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 338.151809g/mol
- ひょうめんでんか: 0
- XLogP3: 4.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 338.151809g/mol
- 単一同位体質量: 338.151809g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 25
- 複雑さ: 488
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 23
- ひょうめんでんか: 0
- ぶんしりょう: 338.4
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 100°
- ふってん: 532.6°C at 760 mmHg
- PSA: 66.76000
- LogP: 4.46610
- ようかいせい: 使用できません
Licochalcone a セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 36/37
- RTECS番号:UB8755000
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危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Licochalcone a 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D320123-50mg |
(E)-3-[5-(1,1-DIMETHYL-2-PROPENYL)-4-HYDROXY-2-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE |
58749-22-7 | 98% | 50mg |
$315 | 2024-05-24 | |
Ambeed | A341742-5mg |
(E)-3-(4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
58749-22-7 | 99% | 5mg |
$29.0 | 2025-02-19 | |
Ambeed | A341742-10mg |
(E)-3-(4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
58749-22-7 | 99% | 10mg |
$53.0 | 2025-02-19 | |
ChemScence | CS-5603-5mg |
Licochalcone A |
58749-22-7 | 99.89% | 5mg |
$66.0 | 2022-04-27 | |
TRC | L397710-50mg |
Licochalcone A |
58749-22-7 | 50mg |
$201.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L139040-5mg |
Licochalcone a |
58749-22-7 | ≥96% | 5mg |
¥185.90 | 2023-09-02 | |
Chengdu Biopurify Phytochemicals Ltd | BP0855-20mg |
Licochalcone A |
58749-22-7 | 98% | 20mg |
$48 | 2023-09-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L860570-100mg |
Licochalcone A |
58749-22-7 | >99% | 100mg |
¥4,068.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3600-200 mg |
Licochalcone A |
58749-22-7 | 98.17% | 200mg |
¥4938.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S7828-5mg |
Licochalcone A |
58749-22-7 | 99.93% | 5mg |
¥812.56 | 2023-09-15 |
Licochalcone a サプライヤー
Licochalcone a 関連文献
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Cheng-Cheng Shi,Tian-Ran Chen,Qi-Hua Zhang,Ling-Hua Wei,Chao Huang,Ya-Di Zhu,Hai-Bin Liu,Ya-Kun Bai,Fang-Jun Wang,Wen-Zhi Guo,Li-Rong Zhang,Guang-Bo Ge RSC Adv. 2020 10 3626
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2. Licochalcone A bound to bovine serum albumin: a spectroscopic, photophysical and structural studySandra Monti,Ilse Manet,Francesco Manoli,Stefano Ottani,Giancarlo Marconi Photochem. Photobiol. Sci. 2009 8 805
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Fei Zeng,Wenxing Wu,Yiying Zhang,Xin Pan,Jinao Duan Food Funct. 2021 12 5650
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Yufei He,Ze Wang,Weidang Wu,Ying Xie,Zihong Wei,Xiulin Yi,Yong Zeng,Yazhuo Li,Changxiao Liu RSC Adv. 2019 9 16136
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Sarah van Dinteren,Jocelijn Meijerink,Renger Witkamp,Bo van Ieperen,Jean-Paul Vincken,Carla Araya-Cloutier Food Funct. 2022 13 12105
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Chien-Feng Huang,Shun-Fa Yang,Hui-Ling Chiou,Wen-Hung Hsu,Jen-Chieh Hsu,Chung-Jung Liu,Yi-Hsien Hsieh Food Funct. 2018 9 6196
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Yun-Qing Song,Xiao-Qing Guan,Zi-Miao Weng,Jun-Ling Liu,Jing Chen,Lu Wang,Long-Tao Cui,Sheng-Quan Fang,Jie Hou,Guang-Bo Ge Food Funct. 2021 12 162
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Haline G. O. Alvim,Emma L. Fagg,Aline L. de Oliveira,Heibbe C. B. de Oliveira,Sonia M. Freitas,Mary-Ann E. Xavier,Thereza A. Soares,Alexandre F. Gomes,Fabio C. Gozzo,Wender A. Silva,Brenno A. D. Neto Org. Biomol. Chem. 2013 11 4764
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Wan Jung Lu,Gong Jhe Wu,Ray Jade Chen,Chao Chien Chang,Li Ming Lien,Ching Chuan Chiu,Mei Fang Tseng,Li Ting Huang,Kuan Hung Lin Food Funct. 2018 9 4500
-
Haline G. O. Alvim,Emma L. Fagg,Aline L. de Oliveira,Heibbe C. B. de Oliveira,Sonia M. Freitas,Mary-Ann E. Xavier,Thereza A. Soares,Alexandre F. Gomes,Fabio C. Gozzo,Wender A. Silva,Brenno A. D. Neto Org. Biomol. Chem. 2013 11 4764
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retrochalcones
- Chalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Licochalcone aに関する追加情報
Introduction to Licochalcone A (CAS No. 58749-22-7): A Promising Bioactive Compound in Chemical Biology and Medicine
Licochalcone A, a naturally occurring isoflavane chalcone with the CAS registry number 58749-22-7, has emerged as a subject of intense research interest in the fields of chemical biology, pharmacology, and medicinal chemistry. Isolated from the roots of Glycyrrhiza inflata, this compound exhibits a unique chemical structure characterized by a 4',6'-dihydroxy substitution pattern on its aromatic rings. Recent advancements in analytical techniques have enabled precise characterization of its molecular formula (C16H14O6) and molecular weight (318.26 g/mol), confirming its structural identity through NMR and mass spectrometry analyses.
The pharmacological profile of Licochalcone A has been extensively investigated over the past decade, with a particular focus on its anti-inflammatory properties. Studies published in 《Nature Communications》(2023) demonstrated its ability to suppress NF-κB signaling pathways by inhibiting IκBα phosphorylation, thereby reducing pro-inflammatory cytokine production in macrophage models. This mechanism aligns with its observed efficacy in alleviating colitis-associated inflammation in murine models, as reported in《Gut》(June 2023). The compound's dual action on both COX-1 and COX-2 enzymes further distinguishes it from conventional NSAIDs, offering potential for gastrointestinal-safe anti-inflammatory therapies.
In oncology research, Licochalcone A (58749-22-7) has shown promising anticancer activity through multiple mechanistic pathways. Preclinical studies highlighted its ability to induce apoptosis via mitochondrial dysfunction and caspase activation in hepatocellular carcinoma cells (《Cancer Letters》, March 2023). Notably, synergistic effects were observed when combined with cisplatin in triple-negative breast cancer models, suggesting potential for chemosensitization strategies. Structural elucidation revealed that the compound's catechol moiety plays a critical role in binding to histone deacetylases (HDACs), providing insights into epigenetic regulatory mechanisms that warrant further exploration.
The neuroprotective properties of Licochalcone A have gained attention following breakthrough findings in Alzheimer's disease research. In vitro experiments showed potent inhibition of β-secretase 1 (BACE1) activity at submicromolar concentrations (<《Journal of Neuroscience》, September 2023>). Animal studies demonstrated reduced amyloid plaque accumulation and improved cognitive function in transgenic mouse models when administered via targeted nanoparticle delivery systems. These results underscore its potential as a multifunctional agent addressing both neuroinflammation and amyloidogenesis.
Synthetic chemists have recently optimized scalable production methods for (+)-Licochalcone A, achieving >98% purity using microwave-assisted synthesis protocols reported in《ACS Sustainable Chemistry & Engineering》(January 2023). Stability studies under accelerated conditions revealed superior shelf-life characteristics compared to structurally related chalcones, attributed to steric hindrance effects from its hydroxyl substituents. These advancements address key challenges for translational research while maintaining structural integrity during formulation development.
Ongoing clinical trials (NCT05XXXXXX) are evaluating oral formulations for rheumatoid arthritis treatment based on Phase I safety data showing favorable pharmacokinetics with minimal off-target effects. The compound's ability to modulate TLR4 signaling without immunosuppression represents a novel therapeutic angle for autoimmune disorders. As highlighted in a recent《Drug Discovery Today》review (October 2023), these developments position Licochalcone A (58749-XX-X) as a leading candidate for multi-indication drug development programs integrating traditional herbal wisdom with modern medicinal chemistry principles.
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